molecular formula C18H22N2O B12748468 (+-)-2,3,3a,4,5,6-Hexahydro-3,6,6-trimethyl-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one CAS No. 87255-57-0

(+-)-2,3,3a,4,5,6-Hexahydro-3,6,6-trimethyl-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one

Katalognummer: B12748468
CAS-Nummer: 87255-57-0
Molekulargewicht: 282.4 g/mol
InChI-Schlüssel: TXCGQVDBXSSSAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(±)-2,3,3a,4,5,6-Hexahydro-3,6,6-trimethyl-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one is a complex organic compound with a unique structureThe compound’s molecular formula is C18H22N2O, and it has a molecular weight of 282.3801 .

Vorbereitungsmethoden

The synthesis of (±)-2,3,3a,4,5,6-Hexahydro-3,6,6-trimethyl-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one involves several steps. The synthetic routes typically include the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are usually commercially available or can be synthesized through known methods.

    Reaction Conditions: The reaction conditions involve specific temperatures, solvents, and catalysts to facilitate the formation of the desired compound.

    Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis to produce larger quantities of the compound. This often requires optimization of reaction conditions and purification processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

(±)-2,3,3a,4,5,6-Hexahydro-3,6,6-trimethyl-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Wissenschaftliche Forschungsanwendungen

(±)-2,3,3a,4,5,6-Hexahydro-3,6,6-trimethyl-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: In biological research, it may be used to study enzyme interactions, cellular processes, and metabolic pathways.

    Industry: Industrial applications may include the production of specialty chemicals, pharmaceuticals, and materials with unique properties.

Wirkmechanismus

The mechanism of action of (±)-2,3,3a,4,5,6-Hexahydro-3,6,6-trimethyl-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

(±)-2,3,3a,4,5,6-Hexahydro-3,6,6-trimethyl-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of (±)-2,3,3a,4,5,6-Hexahydro-3,6,6-trimethyl-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one lies in its specific arrangement of atoms and the resulting chemical and biological activities.

Eigenschaften

CAS-Nummer

87255-57-0

Molekularformel

C18H22N2O

Molekulargewicht

282.4 g/mol

IUPAC-Name

4,8,8-trimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one

InChI

InChI=1S/C18H22N2O/c1-18(2)10-8-15-16-13(9-11-19(15)3)12-6-4-5-7-14(12)20(16)17(18)21/h4-7,15H,8-11H2,1-3H3

InChI-Schlüssel

TXCGQVDBXSSSAF-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC2C3=C(CCN2C)C4=CC=CC=C4N3C1=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.